2-Bromo-5-(tert-butyl)aniline is an organic compound with the molecular formula C₁₀H₁₄BrN. It features a bromine atom and a tert-butyl group attached to an aniline structure, which consists of a benzene ring bonded to an amino group. This compound is characterized by its unique structural attributes, which influence its chemical behavior and potential applications in various fields.
The biological activity of 2-Bromo-5-(tert-butyl)aniline has been explored in various studies. It has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, CYP2C9, and CYP2D6 . This indicates potential implications in pharmacology, particularly in drug metabolism and interactions.
The synthesis of 2-Bromo-5-(tert-butyl)aniline can be achieved through several methods:
2-Bromo-5-(tert-butyl)aniline finds applications in various fields:
Research into the interaction of 2-Bromo-5-(tert-butyl)aniline with biological systems has highlighted its inhibitory effects on specific cytochrome P450 enzymes. Such interactions are crucial for understanding its pharmacokinetics and potential side effects when used in medicinal applications . Further studies may explore its interactions with other biological targets.
Several compounds share structural similarities with 2-Bromo-5-(tert-butyl)aniline. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features | Similarity Index |
---|---|---|---|
2-Bromo-4-(tert-butyl)aniline | C₁₀H₁₄BrN | Bromine at position 2; tert-butyl at position 4 | 0.92 |
2,6-Dibromo-4-(tert-butyl)aniline | C₁₀H₁₄Br₂N | Two bromine substituents; tert-butyl at position 4 | 0.85 |
3-Bromo-4-(tert-butyl)aniline | C₁₀H₁₄BrN | Bromine at position 3; tert-butyl at position 4 | 0.83 |
4-Bromo-3-(tert-butyl)aniline | C₁₀H₁₄BrN | Bromine at position 4; tert-butyl at position 3 | 0.81 |
The unique placement of the bromine atom and tert-butyl group in 2-Bromo-5-(tert-butyl)aniline distinguishes it from these similar compounds, influencing its reactivity and biological properties.